molecular formula C26H24N2O6S B2799566 N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866812-33-1

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2799566
CAS No.: 866812-33-1
M. Wt: 492.55
InChI Key: SVHGQUVLNLGYLW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methylbenzenesulfonyl group at position 3 and a 2,4-dimethoxyphenylacetamide side chain. Below, we compare this compound with structurally similar analogs to highlight key differences in molecular features, physicochemical properties, and reported activities.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-8-11-19(12-9-17)35(31,32)24-15-28(22-7-5-4-6-20(22)26(24)30)16-25(29)27-21-13-10-18(33-2)14-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHGQUVLNLGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H25N3O6S
  • Molecular Weight : 479.6 g/mol

The structure features a quinoline core substituted with a sulfonyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Organism
Compound A12.5Staphylococcus aureus
Compound B25.0Escherichia coli

These findings suggest that this compound could also exhibit similar antimicrobial properties.

Anticancer Activity

The compound's potential anticancer effects have been evaluated in vitro using various cancer cell lines. In one study, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (μM)
MCF-715.0
A54920.5

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Neuroprotective Effects

In vivo studies have suggested that the compound may offer neuroprotective benefits. Using models of induced oxidative stress in neuronal cells, it was observed that treatment with the compound reduced markers of oxidative damage and inflammation.

Case Studies

  • Antidepressant Activity : A study explored the antidepressant-like effects of related compounds using the forced swimming test (FST). Results indicated significant reductions in immobility time, suggesting potential antidepressant properties for this compound.
  • Anticonvulsant Properties : Another investigation assessed the anticonvulsant activity of similar derivatives through the maximal electroshock (MES) seizure model in mice. The findings indicated a protective effect against seizures, warranting further research into its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituents

The compound’s quinoline core, sulfonyl group, and dimethoxyphenylacetamide side chain distinguish it from analogs. Key structural variations among similar compounds include:

Table 1: Structural Comparison of Quinoline/Acetamide Derivatives
Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Quinoline 3-(4-methylbenzenesulfonyl), 2-(2,4-dimethoxyphenylacetamide) Sulfonyl, methoxy, acetamide N/A
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline dione 2,4-dichlorophenylmethyl, 2,4-dioxo Chloro, amide, ketone
2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Pyrimidinone 2,4-dimethoxyphenyl, 6-(trifluoromethyl)benzothiazole, thioether Trifluoromethyl, thioether, methoxy
2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide Dioxinoquinoline 8-(4-ethoxybenzoyl), 4-methoxyphenylacetamide Ethoxy, methoxy, benzoyl
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinoline 3-benzenesulfonyl, 6-ethyl, 4-chlorophenylacetamide Sulfonyl, chloro, ethyl
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 4-chlorophenyl, 4-sulfamoylphenyl, thioether Chloro, sulfamoyl, thioether

Physicochemical Properties

  • Target Compound : The 2,4-dimethoxyphenyl group enhances lipophilicity compared to chloro-substituted analogs (e.g., ), while the 4-methylbenzenesulfonyl group may improve metabolic stability.
  • Electron Effects : Methoxy groups (electron-donating) in the target contrast with chloro (electron-withdrawing) in and , influencing electronic distribution and binding interactions.
  • Molecular Weight : The target’s molecular weight (~500–550 g/mol, estimated) aligns with analogs (e.g., 501.0 g/mol for ), suggesting comparable bioavailability.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

  • Methodology :

  • Step 1 : Condensation of 4-methylbenzenesulfonyl chloride with a quinolin-4-one precursor under basic conditions (e.g., NaHCO₃) to form the sulfonylated intermediate .
  • Step 2 : Acetamide linkage via nucleophilic substitution using 2-bromoacetamide derivatives and a 2,4-dimethoxyphenylamine moiety in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .
    • Critical Parameters : Temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of sulfonyl groups .

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfonyl groups influence quinoline ring shifts) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>98%) and monitor degradation products .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 549.14) .

Q. How can researchers resolve low yields during the final acetamide coupling step?

  • Optimization Strategies :

  • Use coupling agents like EDC/HOBt to enhance amide bond formation efficiency .
  • Increase reaction time (24–48 hours) and employ microwave-assisted synthesis for improved kinetics .
  • Monitor intermediates via TLC to identify side reactions (e.g., sulfonyl group hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified methoxy (e.g., 3,5-dimethoxy) or sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) to assess impact on bioactivity .
  • Biological Assays : Test against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorescence polarization or SPR binding assays .
    • Data Analysis :
  • Correlate logP values (computational tools like MarvinSketch) with cellular permeability trends .
  • Example SAR Table :
Substituent ModificationIC₅₀ (Topo II Inhibition)LogP
4-Methylbenzenesulfonyl2.1 µM3.8
4-Fluorobenzenesulfonyl1.5 µM3.5
3,5-Dimethoxyphenyl4.3 µM4.2

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

  • Troubleshooting Steps :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and metabolite identification via LC-MS/MS to detect rapid clearance or inactivation .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
  • Dose-Response Re-evaluation : Conduct staggered dosing in animal models to identify sub-therapeutic thresholds .

Q. What computational methods predict binding modes with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
    • Validation : Compare with X-ray crystallography data (e.g., PDB ID 2S4 for analogous quinoline derivatives) .

Q. How can crystallographic challenges (e.g., poor diffraction) be mitigated?

  • Crystallization Tips :

  • Screen solvents (e.g., methylene chloride/hexane) and employ vapor diffusion at 4°C .
  • Soak crystals in heavy-atom solutions (e.g., HgCl₂) for phasing improvement .
    • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution structures .

Contradictory Evidence & Resolution

  • Synthesis Route Discrepancies : and report divergent coupling agents (EDC vs. DCC). Resolution: Perform comparative yield analysis under identical conditions .
  • Biological Activity Variability : Fluorobenzoyl analogs in show higher potency than methylbenzenesulfonyl derivatives. Hypothesis: Electron-withdrawing groups enhance target affinity. Test via electrophilic substitution assays .

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